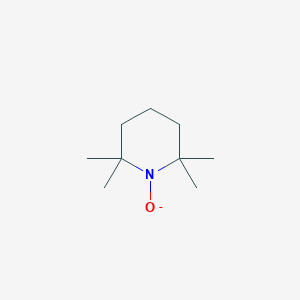
2,2,6,6-Tetramethyl-1-oxidopiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6,6-Tetramethyl-1-oxidopiperidine, also known as TEMPO, is a stable free radical and a member of the nitroxide family. It is widely used in organic synthesis as an oxidizing agent and has applications in various fields, including chemistry, biology, and medicine. TEMPO is known for its ability to undergo redox reactions, making it a valuable tool in both research and industrial settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: TEMPO can be synthesized through several methods. One common approach involves the oxidation of 2,2,6,6-tetramethylpiperidine using oxidizing agents such as hydrogen peroxide in the presence of sodium tungstate . Another method involves the electrochemical preparation of TEMPO from 1-oxyl-2,2,6,6-tetramethyl-4-aminopiperidine .
Industrial Production Methods: In industrial settings, TEMPO is often produced through large-scale oxidation processes. One practical method involves the oxidation of primary alcohols to acids using TEMPO as a mediator. This method is simple and suitable for large-scale synthesis, making it an attractive option for industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: TEMPO undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It is commonly used as an oxidizing agent in organic synthesis, particularly for the oxidation of primary alcohols to aldehydes and ketones .
Common Reagents and Conditions: Common reagents used in TEMPO-mediated reactions include sodium hypochlorite (NaClO) and sodium chlorite (NaClO2). These reagents are often used in combination with TEMPO to achieve efficient oxidation of alcohols .
Major Products Formed: The major products formed from TEMPO-mediated reactions depend on the specific reaction conditions and substrates used. For example, the oxidation of primary alcohols typically yields aldehydes or carboxylic acids, while the oxidation of secondary alcohols yields ketones .
Wissenschaftliche Forschungsanwendungen
TEMPO has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various oxidation reactions. In biology, TEMPO has been shown to inhibit ferroptosis, a type of oxidative stress-induced cell death, making it a potential therapeutic agent for neurological injuries . In medicine, TEMPO derivatives are being explored for their antioxidant properties and potential use in treating diseases associated with oxidative stress .
Wirkmechanismus
TEMPO exerts its effects through redox reactions, where it alternates between its oxidized and reduced forms. This redox cycling allows TEMPO to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation, thereby protecting cells from oxidative damage . TEMPO’s ability to inhibit ferroptosis is attributed to its radical-trapping antioxidant activity, which prevents the accumulation of lethal lipid ROS in cell membranes .
Vergleich Mit ähnlichen Verbindungen
TEMPO is unique among nitroxide radicals due to its volatility and ability to act as a cell-protective agent from a physically distant location . Similar compounds include other nitroxide radicals such as 4-hydroxy-TEMPO and 4-acetamido-TEMPO, which also exhibit antioxidant properties but may differ in their specific applications and reactivity .
Eigenschaften
Molekularformel |
C9H18NO- |
|---|---|
Molekulargewicht |
156.25 g/mol |
IUPAC-Name |
2,2,6,6-tetramethyl-1-oxidopiperidine |
InChI |
InChI=1S/C9H18NO/c1-8(2)6-5-7-9(3,4)10(8)11/h5-7H2,1-4H3/q-1 |
InChI-Schlüssel |
XIRRFKUIGOYGBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(N1[O-])(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


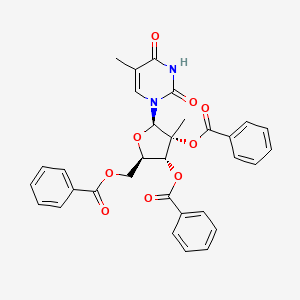


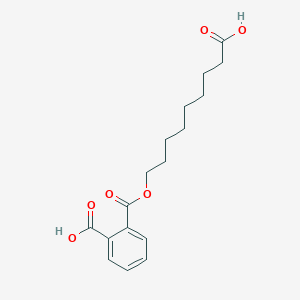
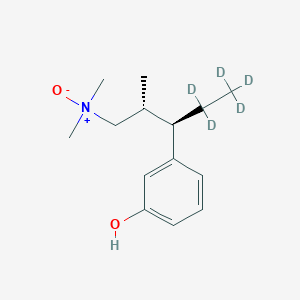
![N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B13404172.png)
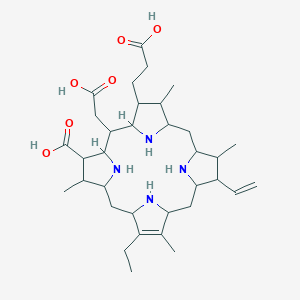
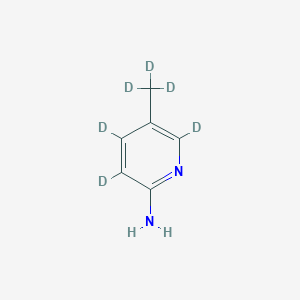
![2-(3,4-Dimethoxyphenyl)-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13404211.png)

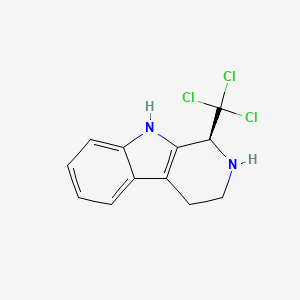
![3-(4-Methoxyphenoxy)-2-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methylamino]-3-oxopropanoic acid](/img/structure/B13404233.png)


